molecular formula C11H12INO2 B8159465 Azetidin-1-yl(2-iodo-5-methoxyphenyl)methanone

Azetidin-1-yl(2-iodo-5-methoxyphenyl)methanone

Cat. No.: B8159465
M. Wt: 317.12 g/mol
InChI Key: BDHXWXMGXGAECH-UHFFFAOYSA-N
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Description

Azetidin-1-yl(2-iodo-5-methoxyphenyl)methanone is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of azetidin-1-yl(2-iodo-5-methoxyphenyl)methanone typically involves the formation of the azetidine ring followed by the introduction of the iodo and methoxy substituents. One common method involves the cyclization of appropriate precursors under basic conditions. For instance, the reaction of 2-iodo-5-methoxybenzoyl chloride with azetidine in the presence of a base like triethylamine can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Azetidin-1-yl(2-iodo-5-methoxyphenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The iodo group can be reduced to a hydrogen atom, yielding a deiodinated product.

    Substitution: The iodo group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 2-iodo-5-methoxybenzoic acid, while reduction of the iodo group can produce azetidin-1-yl(2-hydroxy-5-methoxyphenyl)methanone .

Scientific Research Applications

Azetidin-1-yl(2-iodo-5-methoxyphenyl)methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of azetidin-1-yl(2-iodo-5-methoxyphenyl)methanone involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites. The presence of the iodo and methoxy groups can enhance its binding affinity and specificity. Additionally, the azetidine ring can interact with various biological pathways, influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Azetidin-1-yl(2-iodo-5-methoxyphenyl)methanone is unique due to the combination of the azetidine ring with iodo and methoxy substituents. This combination imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

azetidin-1-yl-(2-iodo-5-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12INO2/c1-15-8-3-4-10(12)9(7-8)11(14)13-5-2-6-13/h3-4,7H,2,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDHXWXMGXGAECH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)I)C(=O)N2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12INO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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